molecular formula C9H15N B2790420 4,4-Dimethylcyclohexane-1-carbonitrile CAS No. 25186-25-8

4,4-Dimethylcyclohexane-1-carbonitrile

Cat. No.: B2790420
CAS No.: 25186-25-8
M. Wt: 137.226
InChI Key: UBFPZDQIUHSLBE-UHFFFAOYSA-N
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Description

4,4-Dimethylcyclohexane-1-carbonitrile is an organic compound with the molecular formula C9H15N and a molecular weight of 137.22 g/mol It is a derivative of cyclohexane, featuring two methyl groups at the 4-position and a nitrile group at the 1-position

Preparation Methods

The synthesis of 4,4-Dimethylcyclohexane-1-carbonitrile can be achieved through several methods. One common synthetic route involves the reaction of 4,4-dimethylcyclohexanone with potassium tert-butoxide and isocyanomethylsulfonyl-4-methylbenzene in dimethoxyethane at room temperature . The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The residue is purified by flash chromatography, yielding this compound as a clear oil.

Chemical Reactions Analysis

4,4-Dimethylcyclohexane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,4-Dimethylcyclohexane-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Dimethylcyclohexane-1-carbonitrile is primarily related to its functional groups. The nitrile group can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and the derivatives being studied.

Comparison with Similar Compounds

4,4-Dimethylcyclohexane-1-carbonitrile can be compared with other similar compounds, such as:

    Cyclohexane-1-carbonitrile: Lacks the methyl groups at the 4-position, making it less sterically hindered.

    4-Methylcyclohexane-1-carbonitrile: Has only one methyl group at the 4-position, resulting in different chemical properties.

    4,4-Dimethylcyclohexane-1-carboxylic acid: The nitrile group is replaced by a carboxylic acid group, leading to different reactivity.

Properties

IUPAC Name

4,4-dimethylcyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-9(2)5-3-8(7-10)4-6-9/h8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFPZDQIUHSLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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